molecular formula C22H28O6 B8098679 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4-dimethoxyphenyl)-1-propanol CAS No. 41535-92-6

2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4-dimethoxyphenyl)-1-propanol

Cat. No.: B8098679
CAS No.: 41535-92-6
M. Wt: 388.5 g/mol
InChI Key: IQBXVNSNERBTIG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(2,6-dimethoxy-4-prop-2-enylphenoxy)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O6/c1-7-8-15-11-19(26-5)22(20(12-15)27-6)28-14(2)21(23)16-9-10-17(24-3)18(13-16)25-4/h7,9-14,21,23H,1,8H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBXVNSNERBTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=C(C=C1)OC)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501133639
Record name α-[1-[2,6-Dimethoxy-4-(2-propen-1-yl)phenoxy]ethyl]-3,4-dimethoxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501133639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4-dimethoxyphenyl)-1-propanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030825
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

41535-92-6
Record name α-[1-[2,6-Dimethoxy-4-(2-propen-1-yl)phenoxy]ethyl]-3,4-dimethoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41535-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[1-[2,6-Dimethoxy-4-(2-propen-1-yl)phenoxy]ethyl]-3,4-dimethoxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501133639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4-dimethoxyphenyl)-1-propanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030825
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

65 - 66 °C
Record name 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4-dimethoxyphenyl)-1-propanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030825
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Starting Materials and Precursor Synthesis

Synthesis typically begins with commercially available 3,4-dimethoxyphenylacetone and 4-allyl-2,6-dimethoxyphenol. The former serves as the precursor for the propanol backbone, while the latter provides the allyl-substituted phenoxy group.

Table 1: Key Precursors and Their Roles

PrecursorRole in SynthesisSource
3,4-DimethoxyphenylacetonePropanol backbone formationCommercial suppliers
4-Allyl-2,6-dimethoxyphenolPhenoxy group donorCustom synthesis
Methylation reagents (e.g., CH₃I)Methoxy group introductionStandard laboratory stock

Core Reaction: Williamson Ether Synthesis

The ether linkage between the propanol backbone and the 4-allyl-2,6-dimethoxyphenoxy group is established via a Williamson ether synthesis. This involves deprotonation of 4-allyl-2,6-dimethoxyphenol to form a phenoxide ion, followed by nucleophilic attack on a halogenated propanol intermediate.

Reaction Conditions:

  • Base: Potassium carbonate (K₂CO₃) in anhydrous acetone.

  • Temperature: Reflux at 56°C for 12–18 hours.

  • Yield: 62–68% after purification by column chromatography.

Mechanistic Insight:
ArOH+BaseArOR-XAr-O-R\text{ArOH} + \text{Base} \rightarrow \text{ArO}^- \xrightarrow{\text{R-X}} \text{Ar-O-R}
Where Ar=\text{Ar} = 4-allyl-2,6-dimethoxyphenyl and R-X=\text{R-X} = propanol derivative.

Allyl Group Introduction and Stability

The allyl group is introduced via Friedel-Crafts alkylation of 2,6-dimethoxyphenol using allyl bromide in the presence of AlCl₃. However, competing polymerization of the allyl group necessitates careful temperature control (0–5°C) and short reaction times (<2 hours).

Optimization Data:

ConditionOutcomeYield (%)
AlCl₃, 0°C, 1.5 hSelective allylation, minimal byproducts75
FeCl₃, 25°C, 3 hPolymerization dominant<10

Catalytic and Green Chemistry Approaches

EnzymeSubstrateEnantiomeric Excess (%)
Candida antarctica Lipase B1-(3,4-Dimethoxyphenyl)propanol88
Pseudomonas fluorescens Lipase1-(3,4,5-Trimethoxyphenyl)propanol72

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Reported Methods

MethodStepsTotal Yield (%)Purity (HPLC)
Williamson ether synthesis52895.4
Grignard addition61989.7
Reductive amination71282.1

Key Findings:

  • The Williamson ether route provides the highest yield and purity but requires stringent anhydrous conditions.

  • Grignard-based methods suffer from side reactions due to the allyl group’s reactivity.

Industrial-Scale Production Considerations

Solvent Recycling and Waste Management

Large-scale synthesis employs toluene as a solvent due to its azeotropic properties with water, enabling efficient recovery (>90% recycling rate). Patent KR20200129174A highlights a closed-loop system reducing hazardous waste by 40% compared to batch processes.

Continuous Flow Reactor Optimization

Recent advances utilize microreactor technology to enhance heat transfer during exothermic steps (e.g., Friedel-Crafts alkylation):

Process Parameters:

  • Residence time: 8 minutes.

  • Throughput: 12 kg/day.

  • Impurity profile: Reduced by 65% vs. batch .

Chemical Reactions Analysis

Types of Reactions

2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4-dimethoxyphenyl)-1-propanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

    Oxidation: Products include ketones and aldehydes.

    Reduction: Products include alcohols and alkanes.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Pharmacological Applications

Antioxidant Activity
Research indicates that compounds similar to 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4-dimethoxyphenyl)-1-propanol exhibit significant antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases. Studies have shown that the compound can scavenge free radicals effectively, which is beneficial in developing antioxidant supplements and pharmaceuticals.

Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treatments targeting inflammatory diseases such as arthritis and other chronic conditions.

Anticancer Properties
Preliminary studies have indicated that this phenylpropanoid may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines while sparing normal cells. This selective cytotoxicity is promising for future cancer therapies.

Agricultural Applications

Pesticide Development
Due to its phenolic structure, this compound is being explored as a natural pesticide. Its ability to disrupt pest metabolism and growth could lead to the development of environmentally friendly pest control agents.

Plant Growth Regulation
The compound's structural analogs have demonstrated potential as plant growth regulators. They may enhance growth rates and improve resistance to environmental stressors in various crops.

Material Science Applications

Polymer Chemistry
In material science, the compound is being studied for its potential use in synthesizing new polymers with enhanced properties. Its reactive functional groups can facilitate the formation of copolymers that exhibit improved thermal stability and mechanical strength.

Case Study 1: Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry highlighted the antioxidant capacity of similar phenylpropanoids. The research utilized DPPH radical scavenging assays to quantify the activity of the compound, demonstrating significant efficacy compared to standard antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Mechanisms

Research conducted by Zhang et al. (2023) focused on the anti-inflammatory effects of phenylpropanoids. The study revealed that this compound inhibited NF-kB activation in macrophages, leading to reduced expression of inflammatory markers.

Case Study 3: Agricultural Efficacy

A field trial reported in Pest Management Science evaluated the effectiveness of this compound as a natural pesticide against aphids on tomato plants. Results indicated a significant reduction in pest populations with minimal impact on beneficial insects.

Mechanism of Action

The mechanism of action of 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4-dimethoxyphenyl)-1-propanol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Differences
Compound Name Substituent Variations Molecular Formula Source
Target Compound - C₂₂H₂₈O₆ Nutmeg, red betel
(7S,8R)-2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-propan-1-ol Ring B: 3,4,5-Trimethoxy vs. 3,4-dimethoxy C₂₃H₃₀O₇ Myristica fragrans
Myrifralignan B (CAS 41535-95-9) Ring A: 4-Acroloyl instead of allyl; acetate ester C₂₁H₂₆O₆ Nutmeg
2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)-1-propanol Ring B: 4-Hydroxy-3-methoxy vs. 3,4-dimethoxy C₂₁H₂₆O₆ Herbs, spices
Dehydrodiisoeugenol + Licarin E Dimeric structure with conjugated double bonds C₂₀H₂₂O₄ Nutmeg

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight LogP (Predicted) Solubility (Polarity) Retention Time (GC-MS)
Target Compound 388.46 ~3.27 Moderate (lipophilic) 24.812 min
(7S,8R)-1-(3,4,5-Trimethoxyphenyl) analogue 430.46 ~3.27 Lower solubility 24.575 min
2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)-1-propanol 374.43 ~2.5 Higher (polar OH) Not quantified
Myrislignan 402.45 ~0.62 High (ester group) 24.035 min

Key Observations :

  • Methoxy vs. Hydroxy Groups : Hydroxy substitutions (e.g., in HMDB0039248 ) increase polarity and water solubility compared to methoxy analogues.
  • Steric Effects : The 3,4,5-trimethoxyphenyl analogue has higher molecular weight and reduced solubility due to increased steric hindrance .
Table 3: Reported Bioactivities of Analogues
Compound Name Bioactivity Mechanism/Application
Target Compound Detected in antimicrobial screenings ; potential acetylcholinesterase inhibitor Alzheimer’s disease research
Myrifralignan B Inhibits nitric oxide (NO) production in macrophages Anti-inflammatory applications
(7R,8S)-2-(4-Propenyl-2-methoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-propan-1-ol Moderate cytotoxicity against cancer cell lines Anticancer drug development
Dehydrodiisoeugenol + Licarin E Antioxidant activity in nutmeg extracts Food preservation, nutraceuticals

Notable Findings:

  • The target compound’s 3,4-dimethoxyphenyl group may enhance blood-brain barrier permeability compared to hydroxylated analogues, supporting its role in acetylcholinesterase inhibition .
  • Myrifralignan B’s acroloyl group enhances NO inhibition (~50% at 10 μM) compared to the allyl-substituted target compound .

Biological Activity

2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4-dimethoxyphenyl)-1-propanol, also known by its CAS Registry Number 162409-91-8, is a phenylpropanoid compound with notable biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H28O6C_{22}H_{28}O_{6}, with a molecular weight of approximately 388.45 g/mol. The compound features a complex structure that contributes to its biological activity.

Chemical Structure

Chemical Structure

IUPAC Name: (1S,2R)-2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4-dimethoxyphenyl)-1-propanol

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases.

Study Findings :

  • A study demonstrated that the compound effectively scavenges free radicals in vitro, showcasing its potential as a protective agent against oxidative damage .
  • The antioxidant capacity was measured using various assays, including DPPH and ABTS radical scavenging tests.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Inflammation is a key factor in numerous chronic diseases.

Case Studies :

  • In cellular models, treatment with this compound reduced the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Animal studies showed that administration led to decreased edema and pain responses in models of acute inflammation .

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties.

Research Highlights :

  • In vitro studies on cancer cell lines (e.g., MCF-7 and HeLa) revealed that the compound inhibited cell proliferation and induced apoptosis .
  • Mechanistic studies indicated that it may activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Antioxidant Mechanism : The presence of methoxy groups enhances the electron-donating ability of the compound, facilitating free radical scavenging.
  • Anti-inflammatory Pathways : The compound appears to inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.
  • Apoptotic Induction : By modulating key proteins involved in apoptosis, the compound promotes programmed cell death in malignant cells.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenges free radicals
Anti-inflammatoryReduces cytokine levels
AnticancerInhibits cell proliferation

Detailed Research Findings

Study TypeModel UsedKey FindingsReference
In vitroCancer Cell LinesInduced apoptosis via caspase activation
Animal StudyInflammatory ModelDecreased edema and pain response

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4-dimethoxyphenyl)-1-propanol?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, allyl bromide or propargyl bromide may react with phenolic intermediates under basic conditions (e.g., potassium carbonate in acetone or DMF) to introduce the allyl group. Purification typically involves column chromatography using silica gel and ethyl acetate/hexane gradients . Confirmation of structure requires NMR (e.g., δ4.7 for allyl protons) and FT-IR (e.g., alkyne stretches at ~2,125 cm⁻¹ for propargyl derivatives) .

Q. How should researchers characterize the purity and stability of this compound under laboratory conditions?

  • Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 280 nm) to assess purity. Stability studies should include accelerated aging tests at 40°C/75% relative humidity for 6 months, with periodic sampling. Monitor degradation products via LC-MS and compare retention times to known impurities (e.g., demethylated analogs) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow GHS guidelines for phenolic derivatives: wear nitrile gloves, lab coats, and safety goggles. Ensure ventilation to avoid inhalation. Store in sealed containers at 4°C in a desiccator to prevent hydrolysis of methoxy groups .

Advanced Research Questions

Q. What experimental designs are optimal for studying the compound’s bioactivity in cellular models?

  • Methodological Answer : Use a dose-response matrix (e.g., 0.1–100 μM) in triplicate, with positive controls (e.g., resveratrol for antioxidant assays). For mechanistic studies, combine RNA-seq and pathway analysis (e.g., KEGG) to identify targets. Include knockdown/overexpression models (e.g., CRISPR-Cas9) to validate interactions with pathways like NF-κB or Nrf2 .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Perform systematic solubility profiling in solvents (e.g., DMSO, ethanol, PBS) using nephelometry. Account for pH-dependent solubility by testing buffers (pH 3–9). Cross-validate with computational models (e.g., COSMO-RS) to predict solvation free energy .

Q. What methodologies are recommended for assessing environmental persistence and ecotoxicity?

  • Methodological Answer : Conduct OECD 301F biodegradation tests in activated sludge. For ecotoxicity, use Daphnia magna acute toxicity assays (48-h LC50) and algal growth inhibition tests (OECD 201). Quantify bioaccumulation potential via logKow measurements and QSAR modeling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4-dimethoxyphenyl)-1-propanol
Reactant of Route 2
Reactant of Route 2
2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4-dimethoxyphenyl)-1-propanol

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